Lipophilicity Control — 3.3‑Fold Higher LogP than the Unsubstituted Core Directs Membrane Permeability
The experimentally determined LogP of 7‑phenylpyrazolo[1,5‑a]pyrimidine (2.40) is 3.3‑fold higher than that of the unsubstituted pyrazolo[1,5‑a]pyrimidine core (0.73) . This difference translates mechanistically to enhanced passive membrane permeability while remaining within the fragment‑like LogP ceiling (≤3.0), preserving ligand efficiency metrics during hit‑to‑lead expansion.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.40 (experimental/calculated consensus) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine core (CAS 274-71-5): LogP 0.73 |
| Quantified Difference | 2.40 vs. 0.73 → 3.3-fold higher lipophilicity |
| Conditions | Standard octanol-water partitioning; consistent values across Molbase and ChemSrc databases |
Why This Matters
Procurement of the 7‑phenyl regioisomer delivers a pre‑optimised logP that balances solubility and permeability, avoiding the need for late‑stage lipophilic additions that inflate molecular weight and erode LLE.
